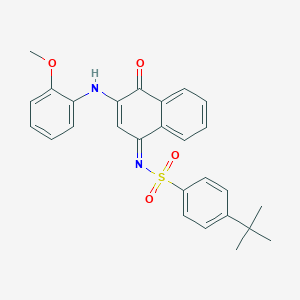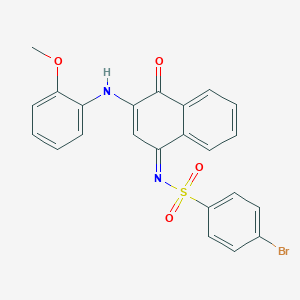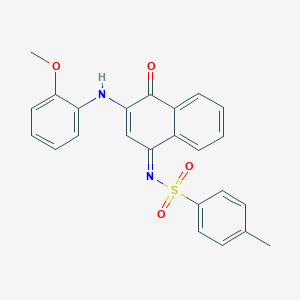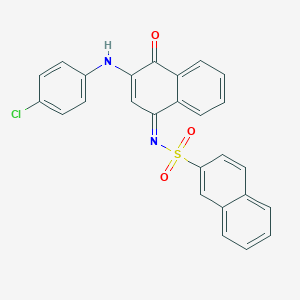![molecular formula C24H29NO5S B281428 Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281428.png)
Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate (PTB) is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. PTB belongs to the benzofuran class of compounds and has been studied for its potential use as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate is not fully understood, but it is believed to act through multiple pathways. Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate have been studied in various in vitro and in vivo models. Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in cellular models of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate also has a low toxicity profile, which makes it a safe compound to use in vitro and in vivo. However, one limitation of using Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate in lab experiments is its high cost, which may limit its use in large-scale studies.
Zukünftige Richtungen
The potential pharmacological properties of Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate have opened up several avenues for future research. One future direction is to study the efficacy of Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate in combination with other drugs for the treatment of cancer and inflammation. Another future direction is to study the pharmacokinetics and pharmacodynamics of Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate in animal models to better understand its mechanism of action. Additionally, the development of novel Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate derivatives with improved pharmacological properties may lead to the discovery of new therapeutic agents for various diseases.
Conclusion
In conclusion, Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been studied for its potential use in various diseases such as cancer, inflammation, and neurodegenerative diseases. The synthesis of Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been optimized for high yield and purity, and its mechanism of action is believed to act through multiple pathways. Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been shown to have several biochemical and physiological effects, and its potential pharmacological properties have opened up several avenues for future research.
Synthesemethoden
The synthesis of Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate involves the reaction of 2-methyl-5-nitrobenzofuran with p-toluenesulfonyl chloride, followed by reduction using sodium dithionite and esterification using pentanol. The final product is obtained after purification using column chromatography. The synthesis of Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been reported in several research articles and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been studied for its potential use in various diseases such as cancer, inflammation, and neurodegenerative diseases. In cancer research, Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis. In neurodegenerative diseases, Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been studied for its potential to protect neurons from oxidative stress and reduce neuroinflammation.
Eigenschaften
Molekularformel |
C24H29NO5S |
|---|---|
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
pentyl 2-methyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H29NO5S/c1-6-7-8-11-29-24(26)23-18(5)30-21-10-9-19(14-20(21)23)25-31(27,28)22-13-16(3)15(2)12-17(22)4/h9-10,12-14,25H,6-8,11H2,1-5H3 |
InChI-Schlüssel |
JTMPXRVVRDOHMQ-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C |
Kanonische SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide](/img/structure/B281355.png)
![4-ethoxy-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B281357.png)
![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}-4-methoxybenzenesulfonamide](/img/structure/B281358.png)
![2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281362.png)
![2,5-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281364.png)
![4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281365.png)
![4-fluoro-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281369.png)
![4-bromo-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281370.png)